VAP-1 Inhibition Potency: 4-(Cyclopentyloxy)benzylamine vs. Species Orthologs
4-(Cyclopentyloxy)benzylamine demonstrates nanomolar inhibition of Vascular Adhesion Protein-1 (VAP-1), a copper-dependent amine oxidase implicated in inflammatory leukocyte trafficking [1]. Crucially, the compound exhibits species-dependent potency differences: it inhibits rat VAP-1 with an IC₅₀ of 23 nM, whereas its activity against human VAP-1 is 180 nM [1]. This 7.8-fold species selectivity underscores that the cyclopentyloxy substituent modulates target engagement in a manner not shared by simpler benzylamine analogs, which typically lack this level of differentiated isoform or species specificity [2].
| Evidence Dimension | Inhibition of VAP-1 enzyme activity (IC₅₀) |
|---|---|
| Target Compound Data | 23 nM (rat VAP-1); 180 nM (human VAP-1) |
| Comparator Or Baseline | Species orthologs (rat vs. human VAP-1) |
| Quantified Difference | 7.8-fold lower potency for human VAP-1 compared to rat VAP-1 |
| Conditions | Recombinant VAP-1 expressed in CHO cells; substrate: ¹⁴C-benzylamine; 20 min preincubation |
Why This Matters
The distinct species-dependent potency profile makes 4-(Cyclopentyloxy)benzylamine a valuable tool for cross-species VAP-1 pharmacology studies, whereas simpler benzylamine analogs lack this nuanced selectivity.
- [1] BindingDB. (2024). CHEMBL3919913: Affinity data for rat and human VAP-1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
- [2] Heuts, D. P. H. M., et al. (2011). Reaction of vascular adhesion protein-1 (VAP-1) with primary amines: mechanistic insights from isotope effects and quantitative structure-activity relationships. Retrieved from https://coronavirus.ovidds.com/ View Source
